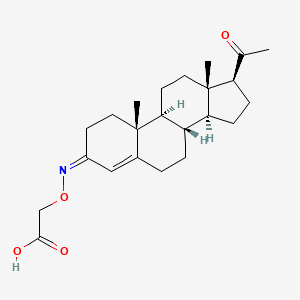

Progesterone 3-(O-carboxymethyl)oxime

Description

Contextualization within Steroid Hormone Conjugate Chemistry

The study of steroid hormones often requires their chemical conjugation to other molecules to enhance properties like solubility or to enable their use in specific biological applications. Progesterone (B1679170) itself is a small, hydrophobic molecule that is not immunogenic, meaning it cannot induce an antibody response on its own. thermofisher.com The field of steroid hormone conjugate chemistry addresses this by attaching such small molecules, known as haptens, to larger carrier proteins.

Progesterone 3-(O-carboxymethyl)oxime is a classic example of this chemical strategy. The synthesis involves the reaction of progesterone's C-3 ketone with carboxymethoxylamine, creating the oxime derivative. The terminal carboxyl group of the oxime is then readily available for amide bond formation with primary amines on carrier proteins like Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH), often facilitated by carbodiimide (B86325) crosslinkers such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). This process yields a stable steroid-protein conjugate, a fundamental reagent for generating specific antibodies and for use in various assay formats. Furthermore, this derivatization significantly increases the water solubility of progesterone, a property that is highly advantageous for preparing aqueous reagents and improving reaction kinetics in biological assays. wikipedia.org

Role as a Key Synthetic Intermediate in Hapten Design

In immunology, a hapten is a small molecule that can elicit an immune response only when attached to a large carrier. This compound is a quintessential hapten, designed specifically for the production of antibodies against progesterone. creative-diagnostics.com The design is critical: the linker arm—the carboxymethyl oxime group—positions the progesterone molecule away from the carrier protein, ensuring that the steroid's key structural features are exposed and accessible for recognition by the immune system. nih.gov

The choice of the C-3 position for modification is not arbitrary. Research has shown that the position of conjugation on the steroid nucleus profoundly influences the specificity of the resulting antibodies. nih.gov By leaving other positions, such as the C-11, C-17, and C-20, unmodified, the resulting antibodies are more likely to recognize the native progesterone molecule with high specificity, showing minimal cross-reactivity with other structurally related steroids. nih.gov For instance, antibodies raised against a Progesterone-3-O-carboxymethyloxime-BSA conjugate (P-3-O-CMO-BSA) have demonstrated high specificity for progesterone with very low cross-reactivity for other steroids like pregnenolone (B344588) and 17-alpha-OH-progesterone. nih.gov This makes P4-3-CMO an indispensable intermediate for creating highly specific immunological tools.

Significance in Advancing Immunological and Biochemical Assay Methodologies

The development of this compound has been instrumental in the evolution of sensitive and specific immunoassays for progesterone. sigmaaldrich.comscbt.com These assays are critical in reproductive endocrinology, veterinary medicine, and food safety monitoring. The ability to conjugate P4-3-CMO to enzymes like Horseradish Peroxidase (HRP) or alkaline phosphatase has led to the creation of robust enzyme-linked immunosorbent assays (ELISAs) and lateral flow immunoassays (LFIAs). nih.govresearchgate.netnih.gov

In a typical competitive ELISA, an antibody specific to progesterone is coated onto a microtiter plate. The sample containing progesterone is then added along with a known amount of P4-3-CMO conjugated to a reporter enzyme (e.g., P-3-CMO-HRP). nih.gov The free progesterone from the sample and the enzyme-labeled progesterone conjugate compete for the limited number of antibody binding sites. The amount of bound enzyme, which produces a measurable signal, is inversely proportional to the concentration of progesterone in the sample.

Research has demonstrated that the use of P4-3-CMO as the enzyme conjugate in combination with antibodies raised against progesterone conjugated at a different position (a heterologous system) can significantly enhance assay sensitivity. researchgate.netnih.gov For example, a highly sensitive ELISA was developed using an antiserum raised against a progesterone-11α-hemisuccinate-BSA immunogen in combination with a P-3-CMO-HRP tracer. nih.govbioscientifica.com This strategic pairing minimizes interference from the linking bridge, leading to a more accurate quantification of the target analyte. These advancements have enabled the development of rapid, high-throughput, and sensitive detection methods, replacing older, more cumbersome techniques like radioimmunoassays. nih.govbioscientifica.com

Data Tables

Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 50909-89-2 | sigmaaldrich.comscbt.comsigmaaldrich.com |

| Molecular Formula | C₂₃H₃₃NO₄ | sigmaaldrich.comusbio.net |

| Molecular Weight | 387.51 g/mol | scbt.comsigmaaldrich.comusbio.net |

| Alternate Names | P4-3-CMO, Progesterone 3-carboxymethyloxime, 4-Pregnene-3,20-dione 3-(O-carboxymethyl)oxime | wikipedia.orgscbt.comusbio.net |

| Appearance | White to pale yellow powder | usbio.net |

| Solubility | Soluble in chloroform (B151607) (49-51 mg/mL) | sigmaaldrich.comsigmaaldrich.com |

Summary of Research Findings and Applications

| Research Area | Key Finding | Significance | Source(s) |

| Hapten Design & Immunogen Preparation | Conjugation of P4-3-CMO to carrier proteins (e.g., BSA) elicits a highly specific antibody response against progesterone. | Enables the production of high-affinity monoclonal and polyclonal antibodies essential for immunoassays. | creative-diagnostics.comnih.gov |

| Immunoassay Development (ELISA) | Using P-3-CMO-HRP as a tracer in competitive ELISAs provides high sensitivity and specificity for progesterone detection. | Led to the development of robust and high-throughput methods for quantifying progesterone in biological samples like serum and milk. | nih.govnih.govbioscientifica.com |

| Assay Optimization | Heterologous immunoassays (e.g., anti-P-11-HS antibody with P-3-CMO-HRP tracer) often result in superior sensitivity compared to homologous systems. | Provides a strategic approach to minimize bridge recognition and improve assay performance. | researchgate.netnih.gov |

| Membrane Immunoassays | P-3-CMO-HRP conjugates are effective in visual membrane EIA systems for rapid progesterone detection. | Facilitates the development of simple, rapid, and field-deployable tests (e.g., dipstick assays). | nih.gov |

| Physicochemical Properties | The carboxymethyl oxime modification significantly increases water solubility compared to native progesterone. | Improves the handling and application of progesterone derivatives in aqueous-based biological assays. | wikipedia.org |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-[(Z)-[(8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]amino]oxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H33NO4/c1-14(25)18-6-7-19-17-5-4-15-12-16(24-28-13-21(26)27)8-10-22(15,2)20(17)9-11-23(18,19)3/h12,17-20H,4-11,13H2,1-3H3,(H,26,27)/b24-16-/t17-,18+,19-,20-,22-,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPELYUTTZHLIAZ-HZZOJEDPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=NOCC(=O)O)CCC34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C/C(=N\OCC(=O)O)/CC[C@]34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H33NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50909-89-2, 58116-38-4 | |

| Record name | Progesterone 3-0-carboxymethyloxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | [[[(3Z)-20-Oxopregn-4-en-3-ylidene]amino]oxy]acetic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KS2K5D98A7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Derivatization Strategies for Progesterone 3 O Carboxymethyl Oxime

Methodologies for O-Carboxymethyl Oxime Formation at C3 Position

The formation of an oxime at the C3 position of progesterone (B1679170) involves the reaction of the ketone functional group with an aminooxy-containing reagent. This derivatization is foundational for creating a progesterone molecule amenable to further chemical modification.

Specific Reaction Conditions and Reagents

The synthesis of progesterone 3-(O-carboxymethyl)oxime is achieved through the condensation reaction between progesterone and carboxymethoxylamine hemihydrochloride (also known as O-(Carboxymethyl) hydroxylamine hemihydrochloride). researchgate.net This reaction is a standard method for forming oxime ethers from steroidal ketones.

The reaction is typically carried out in a protic solvent, such as ethanol, often in the presence of a base to neutralize the hydrochloride salt and facilitate the reaction. mdpi.comnih.gov The base, such as sodium hydroxide or pyridine, deprotonates the hydroxylamine reagent, increasing its nucleophilicity. The mixture is heated under reflux for several hours to drive the reaction to completion. mdpi.com The acidic conditions that can be generated from the hemihydrochloride salt of the reagent can also serve to catalyze the dehydration of the intermediate carbinolamine to the final oxime product.

Table 1: Typical Reaction Conditions for Synthesis of this compound

| Parameter | Condition | Purpose |

| Steroid Substrate | Progesterone | Provides the C3 ketone for oximation. |

| Reagent | Carboxymethoxylamine hemihydrochloride | Source of the (O-carboxymethyl)oxime group. |

| Solvent | Ethanol | Dissolves reactants and facilitates reaction. |

| Base | Sodium Hydroxide or Pyridine | Neutralizes HCl and acts as a catalyst. |

| Temperature | Reflux | Increases reaction rate. |

| Reaction Time | ~3-6 hours | To ensure complete conversion to the product. |

Selective Derivatization in Steroidal 3,20-diones

Progesterone possesses two ketone functional groups at the C3 and C20 positions. However, the formation of the (O-carboxymethyl)oxime occurs with high selectivity at the C3 position. This selectivity is governed by the distinct electronic and steric environments of the two ketones.

Purification and Characterization of the Oxime Derivative

Following the reaction, the product is typically isolated by precipitation upon pouring the reaction mixture into an acidic aqueous solution, followed by filtration. mdpi.com Purification of the crude this compound is commonly achieved by recrystallization, often using methanol or ethanol. google.comgoogle.com The purity of the final product can be assessed using techniques such as Thin-Layer Chromatography (TLC), with a purity of ≥98% being common for commercial-grade material. usbio.net

The structural identity of the synthesized compound is confirmed through various analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H-NMR spectra will show characteristic signals for the oxime group, and 13C-NMR will show a signal for the C3 carbon involved in the C=N bond around 168–172 ppm. mdpi.com

Solubility : The derivative is a powder that is soluble in chloroform (B151607), typically at concentrations around 50 mg/mL, yielding a clear to faint yellow solution. sigmaaldrich.com

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂₃H₃₃NO₄ | usbio.netscbt.com |

| Molecular Weight | 387.51 g/mol | usbio.netscbt.com |

| Appearance | White to faint yellow powder | sigmaaldrich.com |

| Purity | ≥98% (by TLC) | usbio.net |

| Solubility | ~50 mg/mL in Chloroform | sigmaaldrich.com |

| CAS Number | 50909-89-2 | scbt.com |

Functional Group Modification for Bioconjugation

The primary utility of this compound in biochemical applications stems from the presence of the terminal carboxylic acid group. researchgate.net This group serves as a versatile chemical handle for covalently linking the progesterone hapten to larger biomolecules, such as proteins or enzymes, a process known as bioconjugation. nih.gov

Preparation of Activated Esters for Amide Linkage

To form a stable amide bond with the primary amine groups (e.g., from lysine (B10760008) residues) on a protein, the carboxylic acid of the oxime derivative must first be "activated." A widely used strategy is the conversion of the carboxylic acid to an N-Hydroxysuccinimide (NHS) ester. researchgate.net

This activation is typically achieved by reacting this compound with N-Hydroxysuccinimide in the presence of a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). The resulting NHS ester is an amine-reactive intermediate that can be isolated and stored before being reacted with the target protein under mild, slightly basic conditions (pH 7.2-8.5). researchgate.net This reaction yields a stable amide linkage, covalently attaching the progesterone derivative to the biomolecule. researchgate.net

Linker Chemistry Considerations in Conjugate Synthesis

The (O-carboxymethyl)oxime moiety itself acts as a short linker connecting the steroid to the point of conjugation. The properties of this linker, and any additional linkers used, are critical for the function of the final bioconjugate. spirochem.com

Linker Length and Flexibility : The length of the linker can significantly impact the accessibility of the conjugated steroid. embopress.orgnih.gov A linker that is too short may cause the progesterone molecule to be sterically hindered by the protein backbone, preventing effective binding to a target antibody or receptor. Longer, more flexible linkers, such as those incorporating polyethylene glycol (PEG) or glycine-serine repeats, can improve the presentation of the hapten and increase the sensitivity of immunoassays. vectorlabs.combiosyn.commdpi.com

Linker Stability : For applications such as immunoassays, the linker must be stable and non-cleavable to ensure the integrity of the conjugate. google.com The oxime ether and subsequent amide bond formed are chemically robust under typical physiological and assay conditions.

By carefully considering these factors, researchers can design and synthesize progesterone bioconjugates with optimized properties for specific applications, from diagnostic assays to targeted drug delivery. nih.gov

Hapten Design Principles and Immunogen Development Using Progesterone 3 O Carboxymethyl Oxime

Rationale for Conjugation Site Selection

The selection of the conjugation site on a steroid hapten is a critical determinant of the resulting antibody's specificity. nih.gov The goal is to attach the steroid to a larger carrier protein in a way that exposes the most characteristic structural features of the native molecule to the immune system, while the linkage point itself is hidden within the hapten-carrier complex.

Research has demonstrated that using a C3 linkage results in antibodies with high specificity for progesterone (B1679170). nih.gov In this orientation, the bulk of the steroid molecule is presented to the immune system, leading to the generation of antibodies that can effectively discriminate progesterone from other structurally similar steroids. Studies have shown that with a C3-linked immunogen, almost all steroid positions other than C3 are buried within the antibody's binding site, ensuring that the binding is highly specific to the unique structure of progesterone. nih.gov This specificity is crucial for the development of reliable immunoassays, as it minimizes cross-reactivity with other endogenous steroids. sigmaaldrich.comsigmaaldrich.com

To understand the importance of the C3 position, it is useful to compare it with other potential conjugation sites, such as C11. When progesterone is linked to a carrier protein through the C11 position (e.g., using Progesterone 11α-hemisuccinate), the resulting antibodies exhibit a different specificity profile. nih.govjircas.go.jp

In the case of C11-conjugates, the A-ring of the progesterone molecule, including the C3 position, is more exposed. nih.gov This can lead to the generation of antibodies that are less able to distinguish progesterone from other steroids that share a similar A-ring structure but differ at the C17 or C20 positions. For example, monoclonal antibodies raised against a progesterone-11-BSA immunogen showed that both the C11 and C3 positions were exposed, while the C6 and C20 positions were buried in the antibody-steroid complex. nih.gov This contrasts sharply with the C3-conjugate, where only the C3 position is exposed. nih.gov

The choice of conjugation site, therefore, directly influences which parts of the steroid molecule will be immunodominant and, consequently, the specificity of the antibodies produced. The use of Progesterone 3-(O-carboxymethyl)oxime is a deliberate strategy to direct the immune response towards the most unique features of the progesterone molecule, thereby yielding highly specific antibodies suitable for precise measurement in complex biological samples. nih.gov

Selection and Role of Carrier Proteins in Immunogenicity

Haptens like progesterone are too small to elicit a significant immune response on their own. nih.gov To become immunogenic, they must be covalently coupled to a large carrier molecule, typically a protein. creative-biolabs.com The carrier protein provides the necessary epitopes to activate T-helper cells, which in turn help B-cells to produce antibodies against the hapten. creative-biolabs.com The choice of carrier protein and the density of hapten conjugation are crucial factors that influence the strength and quality of the immune response. nih.gov

Bovine Serum Albumin (BSA) is one of the most commonly used carrier proteins due to its high solubility, availability of numerous functional groups for conjugation, and well-established immunogenicity. creative-diagnostics.combiosynth.com The conjugation of this compound to BSA typically involves the formation of an amide bond between the carboxyl group of the hapten and the primary amine groups (from lysine (B10760008) residues) on the surface of the BSA molecule. creative-biolabs.com

The number of hapten molecules attached to each carrier protein molecule, known as the hapten density or steroid/protein ratio, is a critical parameter. Studies have shown that conjugates with a high steroid/protein ratio can be prepared, with some methods yielding up to 47 progesterone molecules per BSA molecule. nih.gov This high density can enhance the immunogenicity of the hapten. The strategy often aims for an optimal epitope density to elicit a strong and specific immune response. nih.govcreative-biolabs.com

Table 1: Comparison of Progesterone Immunoassay Methods

This table presents a comparison of different immunoassay platforms for progesterone measurement, highlighting the variability and accuracy relative to reference methods like Gas Chromatography-Mass Spectrometry (GC/MS).

| Immunoassay System | Bias Compared to Reference Method | Intra-Assay Coefficient of Variation (CV) | Key Finding | Source |

| Siemens ADVIA Centaur | 19% overestimation | Not specified | Less accurate for IVF monitoring | nih.gov |

| Abbott Architect i1000SR | 5% overestimation | Not specified | More accurate for IVF monitoring | nih.gov |

| IDEXX Catalyst One (POC) | Positive proportional bias >2 ng/mL | 4.7% - 15.3% | Good correlation but greater imprecision than CLIA | nih.gov |

| Siemens Immulite-2000 (CLIA) | Reference for POC comparison | 3.44% - 5.89% | Industry standard with high precision | nih.gov |

Besides BSA, other carrier proteins like Ovalbumin (OVA) and Keyhole Limpet Hemocyanin (KLH) are also frequently used. gbiosciences.com

Ovalbumin (OVA) is a protein from chicken egg whites. It is smaller than BSA and is often used as a carrier protein for generating antibodies. It is also commonly used as a non-immunizing conjugate in immunoassays to avoid cross-reactivity with antibodies raised against the immunizing carrier (e.g., BSA).

Keyhole Limpet Hemocyanin (KLH) is a large, metalloprotein found in the hemolymph of the giant keyhole limpet. Its large size and phylogenetic distance from mammals make it extremely immunogenic, often eliciting a stronger immune response compared to BSA or OVA. gbiosciences.com This makes KLH a preferred carrier for haptens that are weakly immunogenic.

The choice between BSA, OVA, and KLH depends on the specific application, the desired immunogenicity, and the design of the immunoassay. For instance, an immunogen might be prepared with Progesterone-3-CMO-KLH to generate a robust primary antibody response, while a Progesterone-3-CMO-BSA or -OVA conjugate could be used as the coating antigen in an ELISA.

Covalent Coupling Methodologies for Hapten-Carrier Conjugates

The covalent linkage of this compound to a carrier protein is a critical step in the synthesis of the immunogen. gbiosciences.com The choice of coupling method depends on the available functional groups on both the hapten and the carrier. creative-biolabs.com For this compound, the presence of a terminal carboxyl group dictates the use of specific crosslinking chemistries.

The most common and effective method for this conjugation is the carbodiimide (B86325) reaction , often utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC or EDAC). gbiosciences.com This method proceeds as follows:

Activation of the Carboxyl Group: EDC reacts with the carboxyl group (-COOH) on the this compound to form a highly reactive O-acylisourea intermediate. gbiosciences.com

Amide Bond Formation: This unstable intermediate readily reacts with primary amine groups (-NH2) on the lysine residues of the carrier protein (e.g., BSA, KLH). gbiosciences.com This reaction forms a stable amide bond, covalently linking the hapten to the carrier and releasing a soluble urea (B33335) byproduct. gbiosciences.com

To improve the efficiency and stability of the reaction, N-hydroxysuccinimide (NHS) is often added along with EDC. EDC and NHS together convert the carboxyl groups into more stable amine-reactive NHS esters. These esters have a longer half-life than the O-acylisourea intermediate, allowing for a more controlled and efficient conjugation to the carrier protein.

Another approach is the activated ester method , where the carboxyl group of the hapten is first converted to an active ester (e.g., an NHS ester) in a separate step before being introduced to the carrier protein. nih.gov This two-step process can offer better control over the conjugation reaction. The simplicity and effectiveness of the one-step EDC/NHS reaction, however, make it a widely used methodology for creating progesterone immunogens. gbiosciences.com

Table 2: Cross-Reactivity of Progesterone Antibodies

This table illustrates the specificity of monoclonal antibodies raised against a progesterone-11α-hemisuccinate-BSA immunogen. Low cross-reactivity indicates high specificity.

| Steroid | Cross-reaction (%) | Source |

| Progesterone | 100 | jircas.go.jp |

| Pregnenolone (B344588) | < 0.1 | jircas.go.jp |

| Testosterone | < 0.1 | jircas.go.jp |

| Estrone | < 0.1 | jircas.go.jp |

| Estradiol-17β | < 0.1 | jircas.go.jp |

| Aldosterone | < 0.1 | jircas.go.jp |

| Hydrocortisone (cortisol) | < 0.1 | jircas.go.jp |

| Cortisone | < 0.1 | jircas.go.jp |

| Corticosterone | < 0.1 | jircas.go.jp |

| 11α-dehydroxycortisone (DOC) | < 0.1 | jircas.go.jp |

Carbodiimide-Mediated Coupling (e.g., EDC/NHS)

Carbodiimide chemistry is a widely used, effective method for conjugating haptens with carboxyl groups to proteins. The zero-length crosslinker 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is central to this process. thermofisher.com The reaction mechanism involves two main steps:

Activation of the Hapten: EDC reacts with the carboxylic acid group of this compound to form a highly reactive and unstable O-acylisourea intermediate. thermofisher.com This activation step is most efficient in an acidic pH range, typically between 4.5 and 5.5. google.com

Reaction with Carrier Protein: This activated intermediate can directly react with a primary amine on the carrier protein to form a stable amide bond, releasing an isourea byproduct. thermofisher.com

To improve the efficiency and control of the conjugation reaction, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is often included. thermofisher.com In this enhanced two-step procedure, the O-acylisourea intermediate reacts with NHS to form a semi-stable NHS ester. This ester is less susceptible to hydrolysis in an aqueous environment than the O-acylisourea intermediate. thermofisher.com The amine-reactive NHS ester can then be reacted with the protein at a physiological or slightly basic pH (7.2-8.0), which is optimal for the reaction with primary amines, leading to higher conjugation yields. thermofisher.com This two-step approach minimizes the polymerization of the carrier protein by quenching the EDC reaction before adding the protein. researchgate.net

Table 1: Overview of EDC/NHS Coupling Strategy

| Step | Reagent(s) | pH | Intermediate Formed | Purpose |

| 1. Activation | This compound, EDC, NHS | 4.5 - 6.0 | Amine-reactive NHS ester | Activates the hapten's carboxyl group for conjugation. |

| 2. Conjugation | Activated Hapten, Carrier Protein (e.g., BSA, KLH) | 7.2 - 8.0 | Amide Bond | Forms a stable covalent link between the hapten and the protein. |

Mixed Anhydride (B1165640) Technique

The mixed anhydride method is an alternative classical technique for forming an amide bond between a carboxyl-containing hapten and a protein. nih.govnih.gov This procedure is typically performed in two distinct stages:

Formation of the Mixed Anhydride: The carboxyl group of this compound is activated in an anhydrous organic solvent, such as dimethylformamide or dioxane. This is achieved by reacting the hapten with an alkyl chloroformate, most commonly isobutyl chloroformate, in the presence of a tertiary amine base (e.g., tri-n-butylamine). nih.govgoogle.com This reaction forms a "mixed anhydride" intermediate.

Aminolysis: The activated mixed anhydride is then introduced to an aqueous solution containing the carrier protein. The nucleophilic amino groups of the protein attack the anhydride, forming a stable amide bond and releasing isobutanol and carbon dioxide as byproducts. nih.gov

This method can achieve high coupling efficiencies, yielding conjugates with a significant number of hapten molecules per protein molecule. nih.gov Careful control of temperature, often starting at low temperatures (e.g., -5°C), is important to control the reaction rate and minimize side reactions. google.com

Characterization of this compound-Protein Conjugates

After synthesis, the conjugate must be purified to remove unreacted hapten and reagents, often using dialysis or size-exclusion chromatography. nih.gov Subsequently, the conjugate is thoroughly characterized to confirm successful linkage and to determine its composition, which is vital for ensuring batch-to-batch consistency and immunological performance.

Determination of Steroid:Protein Molar Ratio

The molar incorporation ratio, or the average number of hapten molecules conjugated to each protein molecule, is a critical parameter of the immunogen. Ultraviolet-Visible (UV-Vis) spectrophotometry is a common and straightforward method for this determination. nih.gov The principle relies on the distinct absorption maxima of the protein and the steroid hapten. researchgate.net

Proteins, due to the presence of tryptophan and tyrosine residues, typically exhibit a maximum absorbance at around 280 nm. nih.gov The progesterone steroid nucleus, on the other hand, has a characteristic absorbance maximum at a lower wavelength, often around 240-250 nm. nih.gov By measuring the absorbance of the purified conjugate solution at both 280 nm and the steroid's λ-max, and using the known molar extinction coefficients of the unconjugated protein and hapten, the concentrations of both components in the conjugate can be calculated, and thus the molar ratio can be determined. nih.govnih.gov

Table 2: Example Data for Molar Ratio Calculation via UV-Vis Spectrophotometry

| Analyte | Absorbance at 280 nm (A₂₈₀) | Absorbance at 248 nm (A₂₄₈) | Molar Ratio (Steroid:Protein) |

| BSA (Carrier Protein) | 0.650 | 0.215 | N/A |

| Progesterone-3-CMO (Hapten) | 0.050 | 0.850 | N/A |

| Purified Conjugate | 0.875 | 1.950 | ~22:1 |

Note: Data are illustrative examples used to demonstrate the principle. Actual values depend on concentrations and specific extinction coefficients.

Spectroscopic and Chromatographic Verification of Conjugation

Multiple analytical techniques are employed to confirm that a covalent bond has formed between the progesterone hapten and the carrier protein.

Spectroscopic Verification: UV-Vis spectroscopy provides the initial evidence of conjugation. The spectrum of the purified conjugate is not merely a sum of the individual spectra of the protein and hapten. A new spectral shape, often with a shift in the steroid's absorption peak, indicates a change in the electronic environment of the steroid chromophore upon binding to the protein, confirming the linkage. researchgate.net Fourier-transform infrared (FT-IR) spectroscopy can offer further proof by identifying the vibrational frequency of the newly formed amide bond. researchgate.net

Chromatographic Verification: Size-Exclusion High-Performance Liquid Chromatography (SE-HPLC) is a powerful tool for verifying conjugation. nih.gov This technique separates molecules based on their hydrodynamic size. The progesterone-protein conjugate, being a much larger molecule than the unreacted hapten, will elute from the column significantly earlier. Comparing the chromatogram of the purified conjugate to those of the starting materials provides clear evidence of the formation of a high-molecular-weight product and the successful removal of low-molecular-weight reactants and byproducts. nih.gov

Antibody Generation and Immunological Characterization Against Progesterone 3 O Carboxymethyl Oxime Conjugates

Polyclonal Antibody Production

Polyclonal antibodies are a heterogeneous mixture of immunoglobulins that recognize multiple epitopes on a single antigen. They are produced by different B-cell lineages within an immunized animal.

To generate a robust immune response against the small progesterone (B1679170) molecule, it is conjugated to a large carrier protein such as Bovine Serum Albumin (BSA). This Progesterone 3-(O-carboxymethyl)oxime-BSA conjugate serves as the immunogen.

Animal Model: New Zealand White rabbits are a commonly used animal model for polyclonal antibody production due to their size, which allows for the collection of significant volumes of antiserum, and their robust immune response. ubc.camcgill.ca Young, adult, female rabbits are often selected for immunization. ubc.ca

Immunization Protocol: A typical immunization schedule involves an initial (primary) immunization followed by several booster injections to amplify the antibody response. bowdish.ca The immunogen is emulsified with an adjuvant to enhance the immune reaction. mcgill.ca

Primary Immunization: The initial injection often uses Freund's Complete Adjuvant (FCA), a water-in-oil emulsion containing inactivated Mycobacterium tuberculosis, which stimulates a strong inflammatory response and recruits immune cells to the injection site. ubc.cabowdish.ca The immunogen-adjuvant emulsion is typically administered via subcutaneous injections at multiple sites to maximize exposure to the immune system. ubc.ca

Booster Immunizations: Subsequent booster injections are given at intervals, for instance, every two to four weeks. ubc.ca These boosts typically use Freund's Incomplete Adjuvant (IFA), which lacks the mycobacterial components, to maintain the immune response while reducing the risk of severe inflammatory side effects. ubc.cabowdish.ca

Interactive Table 1: Sample Rabbit Immunization Schedule

| Day | Procedure | Antigen/Adjuvant | Route |

|---|---|---|---|

| 0 | Pre-immune Bleed & Primary Immunization | 0.5 mg of Progesterone-3-CMO-BSA in FCA | Subcutaneous (multiple sites) |

| 14 | First Booster Injection | 0.25 mg of Progesterone-3-CMO-BSA in IFA | Subcutaneous |

| 28 | Second Booster Injection | 0.25 mg of Progesterone-3-CMO-BSA in IFA | Subcutaneous |

| 35 | Test Bleed | N/A | Central Ear Artery |

| 42 | Third Booster Injection | 0.25 mg of Progesterone-3-CMO-BSA in IFA | Subcutaneous |

| 56 | Production Bleed | N/A | Central Ear Artery |

This table represents a generalized protocol. Actual schedules and dosages may vary between studies. thermofisher.com

Following the immunization schedule, blood is collected from the animal to obtain the antibody-rich serum.

Antiserum Collection: Blood samples are collected periodically, typically 7-10 days after a booster injection. ubc.ca In rabbits, blood is commonly drawn from the central ear artery. cornell.edu A pre-immune bleed is collected before the first immunization to serve as a negative control. ubc.ca The collected blood is allowed to clot, and the resulting fluid, depleted of cells and clotting factors, is the antiserum.

Titering: The antiserum is titered to determine the concentration and effectiveness of the antibodies. This is often done using an Enzyme-Linked Immunosorbent Assay (ELISA), where serial dilutions of the antiserum are tested for their ability to bind to the progesterone conjugate. The titer is the highest dilution that still gives a positive signal. thermofisher.com

Purification Methodologies: Raw antiserum contains a multitude of proteins besides the desired antibodies. Purification is necessary to isolate the specific immunoglobulin G (IgG) fraction and improve the specificity of immunoassays.

Ammonium Sulfate Precipitation: This is a common initial step to enrich the IgG fraction from the bulk of other serum proteins. researchgate.net

Affinity Chromatography: This is a highly effective method for purifying antibodies. evitria.com The column matrix contains ligands that specifically bind to antibodies.

Protein A/G Chromatography: These bacterial proteins bind to the Fc region of IgG from various species, including rabbits. The antiserum is passed over a column containing Protein A or G immobilized on a resin. After washing away unbound proteins, the purified IgG is eluted by changing the pH. researchgate.netcreative-diagnostics.com

Antigen-Specific Affinity Chromatography: For the highest specificity, the immunizing antigen (e.g., Progesterone-3-CMO) is coupled to the chromatography matrix. nih.gov This ensures that only antibodies that recognize the progesterone hapten are captured. The bound antibodies are then eluted, often using a change in pH or a high concentration of a solvent. nih.gov

Interactive Table 2: Comparison of Common Antibody Purification Methods

| Method | Principle | Purity | Specificity |

|---|---|---|---|

| Ammonium Sulfate Precipitation | Differential protein solubility in high salt concentration | Low to Moderate | Low (enriches all IgGs) |

| Protein A/G Affinity Chromatography | Binding of bacterial proteins to the antibody Fc region | High | Moderate (isolates most IgG isotypes) |

| Antigen-Specific Affinity Chromatography | Specific binding of antibody to the immobilized antigen | Very High | Very High (isolates only antigen-specific antibodies) |

This table provides a general comparison of purification techniques. thermofisher.comresearchgate.net

The quality of the purified polyclonal antiserum is determined by its affinity and specificity.

Affinity (Ka): Affinity is the strength of the binding interaction between a single antibody-binding site and a single epitope. The association constant (Ka) is a measure of this affinity. High-affinity antibodies are crucial for developing sensitive immunoassays. Affinity can be determined using techniques like ELISA or radioimmunoassay (RIA) by analyzing the binding data, for example, through Scatchard plot analysis.

Specificity: Specificity refers to the ability of the antibody population to distinguish the target antigen (progesterone) from other structurally similar molecules. This is critical for steroid hormone assays, where numerous related compounds are present in biological samples. Cross-reactivity is assessed by measuring the antibody's binding to various other steroids, such as 17α-hydroxyprogesterone, testosterone, estradiol, and corticosterone. tubitak.gov.trvjs.ac.vn Low cross-reactivity with related steroids indicates high specificity. researchgate.net For immunoassays, cross-reactivity of less than 1% is often desired for closely related compounds. nih.gov

Antibody Combining Site Analysis

The analysis of the antibody combining site provides molecular-level insights into the specificity and affinity of the antibody-antigen interaction. Techniques such as X-ray crystallography have been instrumental in visualizing the binding pocket and identifying the specific amino acid residues that interact with the steroid.

For anti-progesterone antibodies, structural studies have revealed that the orientation of the steroid within the combining site is heavily influenced by the position of the linkage to the carrier protein in the original immunogen. nih.gov For an antibody raised against a progesterone-3-BSA conjugate, it was inferred that all steroid positions other than C3 were likely buried within the antibody-steroid complex. nih.gov This structural arrangement explains the observed patterns of cross-reactivity, as modifications at the buried positions would sterically hinder binding, while changes at the exposed C3 position would be better tolerated.

Comparative Binding Studies of Different Antibody Generations (e.g., Ab1, Ab3)

Information regarding the comparative binding studies of different generations of antibodies, such as "Ab1" and "Ab3," specifically against this compound conjugates, is not available in publicly accessible scientific literature or commercial datasheets. This terminology may refer to internal developmental stages within a specific research project or company and has not been used in the broader scientific publications discovered during the search. Therefore, a direct comparison of binding characteristics for these designated antibody generations cannot be provided at this time.

Tracer and Enzyme Conjugate Synthesis for Immunoassay Applications

Design and Synthesis of Labeled Progesterone (B1679170) Derivatives

The synthesis of labeled progesterone derivatives from P-3-CMO typically involves the activation of its carboxyl group to form a more reactive intermediate, such as an N-hydroxysuccinimide (NHS) ester or by using the mixed anhydride (B1165640) method. This activated hapten is then reacted with a nucleophilic group, usually a primary amine, on the label molecule (e.g., an enzyme or a fluorescent dye) to form a stable amide bond.

Enzyme Labeling (e.g., Horseradish Peroxidase (HRP), Alkaline Phosphatase, Penicillinase)

Enzyme labels are fundamental to enzyme immunoassays (EIAs) and enzyme-linked immunosorbent assays (ELISAs). The choice of enzyme can influence assay sensitivity and the detection method. Progesterone-3-CMO can be conjugated to various enzymes.

Horseradish Peroxidase (HRP): HRP is a widely used enzyme label due to its high turnover rate, stability, and small size. The conjugation of P-3-CMO to HRP is often achieved through the mixed anhydride or active ester method. For instance, in a heterologous ELISA system, a P-3-CMO-HRP conjugate was successfully used in combination with an antibody raised against a progesterone-11α-hemisuccinate-BSA immunogen, demonstrating the importance of heterologous systems for improving assay sensitivity. nih.gov The use of a P-3-CMO-HRP tracer with a monoclonal antibody that recognizes the C-11 position of progesterone has been shown to be more effective than using an HRP conjugate linked at the C-11 position, as it allows for better competition with free progesterone for antibody binding sites. nih.gov

Penicillinase: Penicillinase has been successfully used as a label in developing a novel competitive, heterologous enzyme immunoassay for progesterone. researchgate.net The synthesis of the P-3-CMO-penicillinase conjugate involves an active ester method. Progesterone-3-O-CMO is first dissolved in a solvent like 1,4-dioxane and activated with N-hydroxysuccinimide and a carbodiimide (B86325) reagent (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). This activated ester is then reacted with the penicillinase enzyme to form the final conjugate.

Fluorescent Labeling (e.g., Fluorescein (B123965) Isothiocyanate (FITC), Ethylenediamine Fluoresceinthiocarbamyl (EDF))

Fluorescent labels are used in fluorescence-based immunoassays, such as fluorescence polarization immunoassay (FPIA), which allows for homogeneous (no-wash) detection.

Fluorescein Isothiocyanate (FITC): While direct conjugation of FITC to the carboxyl group of P-3-CMO is not straightforward, a common strategy involves first modifying P-3-CMO to introduce an amine group, which can then react with the isothiocyanate group of FITC. Alternatively, amine-containing fluorescein derivatives can be used. For example, several fluorescent-labeled progesterone tracers have been synthesized using P-3-CMO and fluoresceinamine isomers. nih.gov

Ethylenediamine Fluoresceinthiocarbamyl (EDF): EDF is an amine-reactive fluorescent dye that has been successfully used to prepare a progesterone tracer for FPIA. A tracer was synthesized from P-3-CMO and EDF for use in a homogeneous FPIA for progesterone in urine. nih.gov This P-3-CMO-EDF tracer, when paired with a monoclonal antibody raised against a P-3-CMO-BSA immunogen, resulted in a sensitive and rapid assay with a detection limit of approximately 3 ng/ml. nih.gov

Isotopic Labeling for Radioimmunoassay (e.g., Tritium)

Radioimmunoassays (RIAs) were among the first immunoassay techniques developed and utilize radioisotopes as labels. While isotopes like ¹²⁵I are common, tritium (³H) is also used, particularly for labeling steroids. In a direct RIA for serum progesterone, an immunogen made from Progesterone 3-O-carboxymethyloxime-bovine serum albumin (P-3-CMO-BSA) was used to raise antibodies. The tracer in this assay was not a derivative of P-3-CMO but rather progesterone itself, labeled with tritium at the 1, 2, 6, and 7 positions. This represents a "hapten-heterologous" assay format, where the hapten used for immunization (P-3-CMO) differs structurally from the labeled hapten (tritiated progesterone), which can often lead to improved assay sensitivity.

Ruthenium Complex Labeling for Electrochemiluminescence Immunoassay

Electrochemiluminescence immunoassay (ECLIA) is a highly sensitive detection technology that uses ruthenium complexes as labels. When a voltage is applied, the ruthenium complex undergoes an electrochemical reaction that produces light. In a competitive ECLIA for progesterone, a progesterone derivative labeled with a ruthenium complex is used as the tracer. sintmaria.besintmaria.be This labeled derivative competes with progesterone from the sample for binding sites on a biotinylated anti-progesterone antibody. sintmaria.be The resulting complex is captured on streptavidin-coated microparticles. While the specific progesterone derivative is often proprietary, P-3-CMO is a suitable candidate for such conjugation due to its carboxyl functional group, which can be coupled to a peptide or other linker that is then labeled with the ruthenium complex. sintmaria.be

Chemical Linker Optimization in Conjugate Synthesis

The chemical bridge, or linker, that connects the progesterone hapten to the label is not merely a passive spacer. Its length, rigidity, and chemical nature can significantly impact the affinity of the antibody for the conjugate, which in turn affects key assay parameters like sensitivity and specificity.

Influence of Linker Length and Chemical Nature on Assay Sensitivity

The introduction of a spacer between the steroid and the label can improve the presentation of the hapten to the antibody, minimizing steric hindrance from the bulky label. Research has shown that optimizing the linker length is crucial for developing highly sensitive immunoassays.

In one study, the effect of linker length was systematically investigated in a progesterone ELISA using an antibody raised against a P-3-CMO-BSA immunogen. Several enzyme conjugates were synthesized with linkers of varying atomic lengths (from 4 to 18 atoms) inserted between a progesterone derivative and HRP. The results demonstrated that the length of the linker directly influenced the binding of the antibody.

Another study evaluated a series of progesterone-ovalbumin conjugates with linkers of 4, 11, and 18 atoms in length. nih.gov In a Surface Plasmon Resonance (SPR)-based immunoassay, increasing the linker length from 4 to 11 or 18 atoms dramatically increased the antibody-binding capacity and response rate, leading to a highly sensitive assay. nih.gov However, in a conventional ELISA format, the same conjugates showed little change in performance, indicating that the influence of the linker can be format-dependent. nih.gov These findings underscore the importance of empirical testing and optimization of the linker for each specific immunoassay system to achieve the desired sensitivity and performance.

| Linker Type | Linker Length (Atoms) | Impact on Immunoassay Performance | Reference Format |

| Thiopropanoic acid | 4 | Baseline antibody binding | SPR |

| Thiopropanoic acid + Aminocaproic acid | 11 | Increased antibody-binding capacity and response rate | SPR |

| Thiopropanoic acid + 2x Aminocaproic acid | 18 | Dramatically increased antibody-binding capacity and response rate | SPR |

| No Linker vs. Various Spacers | 3-18 | Incorporation of certain spacers improved assay sensitivity and specificity | ELISA |

Physicochemical and Functional Characterization of Tracers

The synthesis of tracers and enzyme conjugates using Progesterone 3-(O-carboxymethyl)oxime is a critical step in the development of sensitive and specific immunoassays for progesterone. Following synthesis, a thorough characterization of these molecules is essential to ensure their suitability for assay development. This involves a detailed analysis of their physicochemical properties and an evaluation of their functional performance in the intended immunoassay format.

Physicochemical Properties

The physicochemical properties of this compound and its conjugates are fundamental to their handling, storage, and performance. This compound is a derivative of progesterone designed to facilitate conjugation to proteins or labels by providing a reactive carboxyl group.

This compound is typically a powder and is soluble in organic solvents such as chloroform (B151607) at concentrations of 49-51 mg/mL, yielding a clear to faintly yellow solution sigmaaldrich.comsigmaaldrich.com. While progesterone itself has very low water solubility, the carboxymethyl oxime derivative, particularly as a salt, exhibits significantly enhanced aqueous solubility. For instance, the potassium salt of this compound has a water solubility that is more than four orders of magnitude greater than that of progesterone wikipedia.org. This increased water solubility is a desirable characteristic for a hapten used in the preparation of immunogens and tracers for aqueous-based immunoassays.

The molecular formula of this compound is C23H33NO4, with a corresponding molecular weight of approximately 387.51 g/mol sigmaaldrich.comscbt.comusbio.net. The purity of the compound is often assessed by techniques such as thin-layer chromatography (TLC), with commercially available preparations having a purity of ≥98.00% sigmaaldrich.com.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C23H33NO4 | sigmaaldrich.comscbt.comusbio.net |

| Molecular Weight | 387.51 g/mol | sigmaaldrich.comscbt.comusbio.net |

| Physical Form | Powder | sigmaaldrich.com |

| Solubility in Chloroform | 49-51 mg/mL | sigmaaldrich.comsigmaaldrich.com |

| Purity (by TLC) | ≥98.00% | sigmaaldrich.com |

Functional Characterization

In a fluorescence polarization immunoassay, a tracer synthesized from 3-(o-carboxymethyl)oxime progesterone (Prog-3CMO) conjugated to ethylenediamine fluorescein thiocarbamyl (EDF), when paired with a monoclonal antibody (clone 2B7) produced against a Prog-3CMO immunogen, demonstrated good sensitivity nih.gov. This homologous assay system yielded a progesterone detection limit of 3 ng/mL in a 10 microliter sample nih.gov.

A direct radioimmunoassay for serum progesterone utilized an immunogen made from Progesterone 3-O-carboxymethyloxime-bovine serum albumin (BSA) and achieved a sensitivity of 732 pg/mL nih.gov. This highlights the ability of this hapten to elicit a strong and specific antibody response suitable for sensitive measurements.

The specificity of the antibody-tracer interaction is a critical performance metric. In the context of the FPIA mentioned earlier, the monoclonal antibody 2B7, raised against the Prog-3CMO immunogen, exhibited a binding pocket that primarily engulfed the A, B, and C rings of the steroid. This resulted in the D-ring being more exposed, leading to some degree of cross-reactivity with steroids substituted at the C17 position nih.gov.

| Immunoassay Format | Tracer/Immunogen Details | Key Performance Metric | Reference |

|---|---|---|---|

| Fluorescence Polarization Immunoassay (FPIA) | Tracer: Prog-3CMO-EDF; Immunogen: Prog-3CMO-BSA | Detection Limit: 3 ng/mL | nih.gov |

| Radioimmunoassay (RIA) | Immunogen: Progesterone 3-O-CMO-BSA | Sensitivity: 732 pg/mL | nih.gov |

Cross-reactivity studies are essential to determine the specificity of the immunoassay. While comprehensive cross-reactivity data for every assay utilizing a this compound based tracer is not always available, studies on progesterone immunoassays in general indicate that structurally similar steroids can interfere. For example, compounds like 5α-pregnane-3,20-dione, 11-deoxycorticosterone, and 17α-hydroxyprogesterone are known to show some cross-reactivity in progesterone assays researchgate.net. The specific cross-reactivity profile of an assay using a this compound derived tracer will be dependent on the unique characteristics of the antibody employed.

Advanced Immunoassay Methodologies Utilizing Progesterone 3 O Carboxymethyl Oxime Derivatives

Enzyme Immunoassay (EIA) and Enzyme-Linked Immunosorbent Assay (ELISA) Development

The versatility of Progesterone (B1679170) 3-(O-carboxymethyl)oxime has been instrumental in the creation of various EIA and ELISA formats. sigmaaldrich.comusbio.net These assays are favored for their sensitivity, specificity, and the avoidance of radioactive materials.

Competitive Binding Assay Formats (Homologous vs. Heterologous)

Competitive EIAs are the standard format for detecting small molecules like progesterone. In these assays, free progesterone in a sample competes with a fixed amount of enzyme-labeled progesterone for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of progesterone in the sample. drg-international.com The design of these assays can be either homologous or heterologous, a distinction that significantly impacts assay sensitivity and specificity.

Homologous Assays: In this format, the antibody is raised against an immunogen where progesterone is conjugated at the same position as the enzyme label. For instance, an antibody produced against Progesterone-3-O-CMO-BSA would be used with a Progesterone-3-O-CMO-HRP enzyme conjugate.

Heterologous Assays: These assays utilize differences in the structure of the immunogen and the enzyme tracer to improve assay sensitivity. This can be achieved by varying the conjugation site on the steroid or the chemical bridge used for linking. A study aimed at developing a highly sensitive and specific ELISA for progesterone utilized a heterologous combination. tandfonline.comnih.gov The antiserum was raised against Progesterone-3-O-carboxymethyloxime bovine serum albumin (P-3-O-CMO-BSA), while the enzyme conjugate was 17-α-hydroxy-progesterone-3-O-carboxymethyloxime-HRP (17-α-OH-P-3-CMO-HRP). tandfonline.comnih.gov This strategic mismatch often results in a more favorable competition, leading to a lower detection limit. tandfonline.com Another study found that when using a specific monoclonal antibody, a tracer with horseradish peroxidase (HRP) conjugated at the C-3 position (Progesterone-3-O-CMO-HRP) competed more effectively with free progesterone than a tracer conjugated at the C-11 position, demonstrating the impact of tracer structure on assay performance. nih.gov

| Assay Type | Immunogen | Enzyme Conjugate | Key Finding | Reference |

| Heterologous ELISA | Progesterone-3-O-CMO-BSA | 17-α-OH-P-3-CMO-HRP | Achieved a low detection limit of 0.2 ng/mL and good correlation with RIA (r=0.91). tandfonline.comnih.gov | tandfonline.comnih.gov |

| Competitive EIA | Progesterone-11α-HS-BSA | Progesterone-3-O-CMO-HRP | P-3-CMO-HRP tracer showed more effective competition than a C-11 conjugated tracer. nih.gov | nih.gov |

| Heterologous EIA | 11α-hydroxyprogesterone-hemisuccinate-BSA | Progesterone-enzyme conjugate | Developed for milk progesterone, allowing direct addition of undiluted milk samples. researchgate.net | researchgate.net |

Microtiter Plate-Based Assay Optimization

Microtiter plates are the most common solid phase for ELISA due to their suitability for handling a large number of samples simultaneously. elisa-entwicklung.com The optimization of assays in this format is a multi-step process.

A typical optimization workflow involves:

Checkerboard Titration: To determine the optimal working dilutions of the capture antibody and the enzyme conjugate. tandfonline.comnih.gov

Incubation Times and Temperatures: Dose-response studies are carried out with varying incubation times. For example, a one-hour incubation for the competitive step followed by a 20-minute substrate reaction is a common starting point. tandfonline.comnih.gov Some protocols may utilize an overnight incubation at 4°C to enhance sensitivity. elisa-entwicklung.com

Substrate Selection: The choice of chromogenic substrate affects the signal intensity and stability. Tetramethylbenzidine (TMB) is a widely used substrate for HRP, which produces a blue color that turns yellow upon addition of a sulfuric acid stop solution, read at 450 nm. tandfonline.comnih.govelisa-entwicklung.com Another substrate, 3,3'-diaminobenzidine (B165653) (DAB), can be used to produce a stable grey-colored precipitate, particularly in membrane-based EIAs. nih.gov

Washing Steps: Efficient washing between steps is crucial to remove unbound reagents and reduce background noise. An automated microtiter plate washer is often preferred for consistency. elisa-entwicklung.com

A study developing a progesterone ELISA performed dose-response studies by incubating 100 µL of the enzyme conjugate with 50 µL of standards in antibody-coated wells for one hour. tandfonline.comnih.gov The reaction was visualized with a TMB/H₂O₂ substrate and stopped with 0.5 M H₂SO₄ after 20 minutes before reading the absorbance. tandfonline.comnih.gov

Solid-Phase Immunoassay Design (e.g., Antibody Adsorption to Wells, Immobilization on Magnetic Nanoparticles)

The method of immobilizing the antibody onto the solid phase is a key design element in immunoassays. creative-proteomics.com

Antibody Adsorption to Wells: The conventional method involves passive adsorption of antibodies onto the polystyrene surface of microtiter plate wells. creative-proteomics.com The efficiency of this process can be enhanced by using a pre-coating of Protein A, which helps to achieve a uniform, stable, and sterically accessible orientation of the antibodies. researchgate.net After coating with the antibody, any remaining non-specific binding sites on the surface are blocked, typically with an irrelevant protein like albumin or gelatin. creative-proteomics.comuwyo.edu

Immobilization on Magnetic Nanoparticles: An advanced approach involves immobilizing antibodies on the surface of magnetic nanoparticles. This technique offers several advantages, including a high surface-area-to-volume ratio, which can increase the amount of antibody immobilized, and simplified washing steps, as the particles can be easily separated from the solution using a magnet. tandfonline.comnih.gov In one study, a highly sensitive magnetic nanoparticle-based ELISA for progesterone was developed by immobilizing the anti-progesterone antibody on aminomodified magnetic nanoparticles via glutaraldehyde. tandfonline.com This assay, which used a Progesterone-3-(O-carboxymethyl)oxime-HRP conjugate, achieved a detection limit of 0.04 ng/mL. tandfonline.com Further refinements, such as using Protein A for oriented immobilization of the antibodies on the nanoparticles, can lead to even greater sensitivity compared to random immobilization. tandfonline.com

| Immobilization Method | Support | Key Features | Achieved Detection Limit | Reference |

| Passive Adsorption | Polystyrene Microtiter Well | Simple, conventional method. creative-proteomics.com | Assay dependent (e.g., 0.2 ng/mL) tandfonline.com | tandfonline.comcreative-proteomics.com |

| Protein A Mediated | Polystyrene Microtiter Well | Uniform, stable, and oriented antibody immobilization. researchgate.net | N/A | researchgate.net |

| Glutaraldehyde Coupling | Aminomodified Magnetic Nanoparticles | High surface area, easy separation, improved sensitivity. tandfonline.com | 0.04 ng/mL (buffer), 0.09 ng/mL (milk) tandfonline.com | tandfonline.com |

| Protein A Oriented | Magnetic Nanoparticles | Enhanced sensitivity compared to random immobilization. tandfonline.com | 0.08 ng/mL (milk) tandfonline.com | tandfonline.com |

Radioimmunoassay (RIA) Protocols

Radioimmunoassay was a pioneering immunoassay technique and is still considered a gold standard for its high sensitivity and precision in hormone measurement. clinicaltheriogenology.netnih.gov Progesterone 3-(O-carboxymethyl)oxime is also used to prepare tracers for RIA.

Separation Techniques for Bound and Free Fractions

A critical step in RIA is the separation of the antibody-bound hormone from the free (unbound) hormone so that the radioactivity in one of the fractions can be measured. uwyo.edu Several techniques have been evaluated for progesterone and related steroid immunoassays.

Double Antibody Method: This is a common technique where a second antibody, which is directed against the primary antibody (e.g., goat anti-rabbit gamma globulin), is added to the reaction mixture. nih.gov This causes the entire antigen-primary antibody complex to precipitate, allowing for separation by centrifugation. biocompare.comnih.gov

Dextran-Coated Charcoal: This method utilizes charcoal to adsorb the small, free hormone molecules. nih.gov The larger antibody-bound complexes remain in the supernatant after centrifugation. While effective and capable of providing high precision and sensitivity, it requires careful control of timing and temperature. nih.govnih.gov

Solid-Phase Antibody: The primary antibody can be immobilized onto a solid support, such as the walls of the assay tube or magnetizable particles. uwyo.edunih.gov This simplifies the separation step to simple decanting or magnetic separation. uwyo.edunih.gov Antibodies can be adsorbed directly to tubes or indirectly via a second antibody that has been pre-coated on the tube surface. nih.gov Using antibody-coated tubes has been noted for its practicality. nih.gov An in-house RIA kit was developed using specific antibodies coated on tubes as the separation system. tandfonline.com

Hydroxylapatite Adsorption: In this solid-phase technique, the progesterone receptor (or antibody) is bound to hydroxylapatite, which can then be washed to remove interfering substances before the competitive binding step and separation. nih.gov

A comparative study on separation techniques for a 17-hydroxyprogesterone RIA found that while analytical recovery and specificity were similar across methods, dextran-coated charcoal provided the best precision and sensitivity, whereas indirectly coated tubes were superior in terms of practicality. nih.gov

Fluorescence Immunoassay (FIA) and Fluorescence Polarization Immunoassay (FPIA)

Fluorescence-based immunoassays offer high sensitivity and are well-suited for the quantitative detection of small molecules like progesterone. This compound is instrumental in synthesizing the fluorescent tracers required for these assays.

Homogeneous Fluorescence Polarization Immunoassay (FPIA) is a rapid and efficient method that does not require the separation of bound and free tracers. The principle relies on the change in polarization of fluorescent light emitted by a tracer. When a small, fluorescently-labeled progesterone molecule (the tracer) is unbound and rotates rapidly in solution, it emits depolarized light upon excitation. When bound by a larger antibody, its rotation slows significantly, resulting in the emission of highly polarized light. Free progesterone from a sample competes with the tracer for antibody binding sites, causing a decrease in polarization that is proportional to the progesterone concentration.

Research has demonstrated the successful development of homogeneous FPIA for progesterone using tracers derived from this compound (Prog-3CMO). In one study, Prog-3CMO was used to synthesize a tracer, Prog-3CMO-EDF (ethylenediamine fluorescein (B123965) thiocarbamyl), and to produce a corresponding monoclonal antibody (MAb 2B7) after conjugation to bovine serum albumin (BSA). nih.gov This homologous pairing of the MAb 2B7 antibody and the Prog-3CMO-EDF tracer resulted in a sensitive FPIA system. nih.gov The assay required no separation step and could analyze 10 samples in approximately 7 minutes, achieving a detection limit of 3 ng/mL in a 10 µL sample. nih.gov

Another study also synthesized several fluorescently-labeled progesterone tracers, including one based on progesterone-3-(O-carboxymethyl)oxime (P-3CMO), for the development of a one-step FPIA. researchgate.net The choice of hapten derivative and fluorescent label was found to significantly influence the antibody binding and assay sensitivity. researchgate.net These FPIA systems are valued for their speed and simplicity, making them suitable for rapid screening applications. tulipgroup.com

Table 1: Comparison of Homogeneous FPIA Systems for Progesterone

| Feature | FPIA System 1 nih.gov | FPIA System 2 researchgate.net | FPIA System 3 tulipgroup.com |

|---|---|---|---|

| Hapten Used for Tracer | This compound | This compound | Progesterone-3-carboxymethyloxime |

| Fluorescent Label | Ethylenediamine fluorescein thiocarbamyl (EDF) | Fluoresceinamine, EDF | Fluorescein |

| Antibody Type | Monoclonal (MAb 2B7) | Antiserum | Rabbit Antiserum |

| Assay Time | ~7 minutes for 10 samples | ~7 minutes for 10 samples | 5-7 minutes for 10 samples |

| Detection Limit | 3 ng/mL | 2.7 ng/mL | 1 ng/mL |

| Assay Format | Homogeneous, no separation step | Homogeneous, one-step | Homogeneous, no separation step |

Magnetic nanoparticles (MNPs) serve as excellent solid-phase supports in immunoassays, facilitating easy and efficient separation of bound and unbound reagents through the application of an external magnetic field. While direct applications in fluorescence immunoassays using this compound are not extensively documented, the principle has been clearly demonstrated in related enzyme immunoassays (EIAs).

A highly sensitive magnetic nanoparticle-based EIA for progesterone was established using an enzyme label prepared by coupling this compound to horseradish peroxidase (HRP). nih.gov In this system, the anti-progesterone antibody was immobilized on amino-modified magnetic nanoparticles. nih.gov The assay operates on a competitive principle where the P-3-CMO-HRP conjugate competes with free progesterone in the sample for the antibody binding sites on the MNPs. After incubation, a magnetic field is applied to separate the MNP-bound complexes, and the enzymatic activity, which is inversely proportional to the progesterone concentration, is measured. This method achieved a very low detection limit of 0.04 ng/mL in buffer and 0.09 ng/mL in milk. nih.gov The use of MNPs simplifies the washing steps and has the potential to supersede traditional microplate-based ELISAs due to improved sensitivity and simpler operation. nih.gov

Chemiluminescent Immunoassay (CLIA) Development

Chemiluminescent immunoassays (CLIA) are renowned for their exceptional sensitivity, broad dynamic range, and low background signal. The development of CLIA for progesterone often relies on the competitive binding principle, where a labeled progesterone derivative competes with the analyte for a limited number of antibody binding sites. The signal, generated by a chemical reaction that produces light, is inversely proportional to the concentration of progesterone in the sample. tulipgroup.com

The key to a successful enzyme-based CLIA is the synthesis of a stable and active hapten-enzyme conjugate. This compound has been successfully conjugated to horseradish peroxidase (HRP) to create a P-3CMO-HRP tracer. nih.gov This specific conjugate has been shown to compete effectively with free progesterone for binding to monoclonal antibodies. nih.gov While this conjugate was initially applied in a visual EIA, it is the ideal reagent for developing an HRP-based CLIA. In such a system, the HRP enzyme catalyzes the oxidation of a chemiluminescent substrate, such as luminol, in the presence of an enhancer. tulipgroup.com The light emission is then measured by a luminometer.

Commercial CLIA kits for progesterone operate on this competitive principle, using a progesterone-HRP conjugate and a polyclonal antibody coated on microtiter wells. drg-international.com The intensity of the light emitted is inversely related to the amount of progesterone in the sample. tulipgroup.comdrg-international.com The development of a high-throughput chemiluminescence enzyme immunoassay (CLEIA) has been reported with a detection limit as low as 0.06 ng/mL. epitopediagnostics.com

Lateral Flow Immunoassay (LFIA) and Visual Membrane EIA Systems

Lateral flow and other membrane-based visual immunoassays provide rapid, user-friendly, and cost-effective platforms for qualitative or semi-quantitative analysis, making them suitable for point-of-care and on-site testing.

The core of an LFIA or membrane EIA is the nitrocellulose membrane, onto which specific biological reagents are immobilized. sceti.co.jpnih.gov In a competitive format for progesterone detection, either the antibody or a progesterone-protein conjugate can be immobilized on the membrane's test line.

One common approach involves immobilizing a progesterone-protein conjugate onto the nitrocellulose membrane. sceti.co.jpusbio.net For instance, Progesterone 3-O-Carboxymethyloxime can be conjugated with a carrier protein like Ovalbumin (OVA) for this purpose. drg-international.com When the sample is applied, it mixes with a labeled antibody. This mixture then migrates along the membrane. If the sample contains progesterone, it will bind to the labeled antibody, preventing it from binding to the immobilized progesterone conjugate at the test line.

Alternatively, the antibody can be immobilized on the membrane. nih.gov In a visual membrane EIA, a monoclonal anti-progesterone antibody was immobilized on a nitrocellulose membrane. nih.gov This immobilized antibody then captures either free progesterone from the sample or a P-3CMO-HRP conjugate that is added simultaneously. nih.gov A control line, typically consisting of a secondary antibody that binds the labeled primary antibody, is also included to validate the test's performance. drg-international.com

Signal generation in these assays relies on labels that produce a visible result. Common labels include colloidal gold, colored latex particles, and enzymes like HRP. drg-international.com

In systems using colloidal carbon or gold, the accumulation of the labeled antibody at the test line (in a negative sample) or its absence (in a positive sample) results in a visible colored line. sceti.co.jpusbio.net The intensity of this line can be read by eye or quantified with a scanner for a semi-quantitative result. sceti.co.jp One study achieved a sensitivity (IC50) of 0.6 µg/L for progesterone in buffer using colloidal carbon for signal generation. sceti.co.jp

When an enzyme label such as HRP is used in conjunction with the P-3CMO-HRP conjugate, a substrate solution is required to generate a signal. nih.gov After the competitive binding reaction on the membrane, an insoluble substrate is added. For example, using 3,3'-diaminobenzidine (DAB) with a cobalt (Co2+) enhancer produces a stable grey color on the membrane for a progesterone-negative sample, while a positive sample shows no color development. nih.gov Another substrate system, 5-bromo-4-chloro-3-indolyl phosphate/nitro blue tetrazolium, produces an insoluble dark-violet precipitate, significantly enhancing the color intensity and thus the sensitivity of the assay. drg-international.com

Table 2: Signal Generation in Progesterone Membrane Immunoassays

| Assay Type | Label | Substrate System | Detection Principle | Reference |

|---|---|---|---|---|

| LFIA | Colloidal Carbon | N/A | Colorimetric (absence/presence of a line) | sceti.co.jp |

| Visual Membrane EIA | Horseradish Peroxidase (HRP) | 3,3'-Diaminobenzidine (DAB) with Co2+ | Colorimetric (stable grey color for negative) | nih.gov |

| LFIA | Horseradish Peroxidase (HRP) | 5-bromo-4-chloro-3-indolyl phosphate/nitro blue tetrazolium (BCIP/NBT) | Colorimetric (insoluble dark-violet precipitate) | drg-international.com |

Development of Semi-Homogeneous Methods for Multi-Analyte Detection

The development of semi-homogeneous immunoassay methods utilizing derivatives of this compound represents a significant advancement in the simultaneous detection of multiple analytes. These methods offer a streamlined approach compared to traditional heterogeneous assays by reducing the number of washing steps, thereby simplifying the analytical process and increasing throughput.

A notable development in this area is a semi-homogeneous method designed for the simultaneous detection of five progestins in milk. nih.gov This method employs magnetic molecularly imprinted microspheres (Fe3O4@MIMs) capable of recognizing multiple progestins, in conjunction with an enzyme-labeled conjugate. nih.gov The conjugate is synthesized by coupling this compound with streptavidinated horseradish peroxidase. nih.gov

The principle of this assay involves the competition between the progestins present in a sample and the enzyme-labeled conjugate for the binding sites on the magnetic molecularly imprinted microspheres. A key feature of this method is the use of biotinylated horseradish peroxidase for signal amplification, which significantly enhances the sensitivity of the assay. nih.gov This amplification resulted in a 44- to 75-fold increase in sensitivity for the five targeted progestins. nih.gov

The semi-homogeneous format is facilitated by the use of a 96-well microplate and a 96-well bottom magnet, which allows for the efficient separation of the magnetic microspheres without the need for conventional centrifugation and washing steps. nih.gov Furthermore, the magnetic molecularly imprinted microspheres demonstrated good reusability and could be regenerated for up to four cycles through a simple elution process. nih.gov

The performance of this multi-analyte detection method was benchmarked against previous immunoassays for progestins, demonstrating superior performance in terms of its detection spectrum and sensitivity. nih.gov While this method serves as a powerful screening tool, it is recommended that positive results are validated using an instrumental method to identify the specific progestin present. nih.gov

Research Findings on a Semi-Homogeneous Multi-Analyte Progestin Assay

Detection Capabilities and Performance

Comparison with Previous Immunoassays

Biochemical and Cell Based Receptor Interaction Studies

Investigation of Nongenomic Progesterone (B1679170) Receptor Binding

Nongenomic progesterone signaling involves rapid cellular responses initiated at the plasma membrane, distinct from the slower, gene-regulatory effects of nuclear progesterone receptors. Progesterone 3-(O-carboxymethyl)oxime is a key tool in this field due to its chemical properties.

Identification of Cell Surface-Binding Sites (e.g., Human Spermatozoa)

The identification of progesterone receptors on the outer surface of human sperm has been facilitated by using progesterone derivatives that cannot penetrate the cell membrane. This compound, when conjugated to a large molecule like bovine serum albumin (BSA), creates a membrane-impermeant probe. Studies using this conjugate (this compound:BSA) have successfully demonstrated the existence of specific binding sites for progesterone on the plasma membrane of human spermatozoa.

Fluorescence microscopy has confirmed that the BSA conjugate is excluded from intact sperm, thereby validating its use to specifically label and identify receptors located on the cell surface. These binding sites are predominantly found in the acrosomal region of the sperm head. This methodology has been crucial in proposing the existence of a distinct, nongenomic cell surface receptor for progesterone in human sperm, which differs from the classical intracellular receptors in both location and ligand specificity.

Progesterone-Mediated Cellular Responses

Differentiation of Nongenomic Receptor Characteristics from Classical Genomic Receptors

This compound is a critical tool for distinguishing between the rapid, non-genomic actions of progesterone mediated by membrane receptors and the slower, genomic effects mediated by classical intracellular (nuclear) progesterone receptors (nPR). oup.comfrontiersin.orgfrontiersin.org The primary mechanism of action for progesterone has traditionally been viewed as genomic, involving the binding of the hormone to nPRs (isoforms A and B) which then act as ligand-activated transcription factors to regulate gene expression. frontiersin.orgfrontiersin.orgresearchgate.net This process inherently requires time for transcription and translation to occur. oup.comfrontiersin.org